H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH
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Overview
Description
The compound H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH is a peptide composed of 20 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This specific peptide sequence includes amino acids such as phenylalanine, leucine, proline, isoleucine, serine, valine, threonine, alanine, lysine, glutamine, and glycine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Cleavage of the peptide from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be optimized for various peptide lengths and sequences.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Mutagenesis kits and specific enzymes are used for amino acid substitution.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
Scientific Research Applications
Chemistry
Peptides like H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH are used in chemical research to study protein structure and function. They serve as models for larger proteins and help in understanding protein folding and interactions.
Biology
In biological research, peptides are used as probes to study cellular processes. They can mimic natural peptides and interact with specific receptors or enzymes, providing insights into biological pathways.
Medicine
Peptides have therapeutic applications in medicine. They can act as hormones, neurotransmitters, or enzyme inhibitors. Peptides are also used in vaccine development and as drug delivery agents.
Industry
In the industrial sector, peptides are used in the development of cosmetics, food additives, and agricultural products. They can enhance the stability and efficacy of these products.
Mechanism of Action
The mechanism of action of peptides depends on their sequence and structure. Peptides can interact with specific molecular targets, such as receptors or enzymes, to exert their effects. For example, they can bind to receptors on the cell surface and trigger signaling pathways that lead to cellular responses. The specific pathways involved depend on the peptide’s sequence and the target receptor.
Comparison with Similar Compounds
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- H 2 N-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH 2
Uniqueness
The uniqueness of H-Phe-Leu-Pro-Leu-Ile-Leu-Pro-Ser-Ile-Val-Thr-Ala-Leu-Ser-Ser-Phe-Leu-Lys-Gln-Gly-OH lies in its specific sequence, which determines its structure and function. The presence of certain amino acids and their arrangement can confer unique properties, such as binding affinity to specific receptors or stability under certain conditions.
This peptide’s specific sequence and structure make it a valuable tool in various scientific research applications, providing insights into protein function, cellular processes, and potential therapeutic uses.
Properties
Molecular Formula |
C104H170N22O26 |
---|---|
Molecular Weight |
2144.6 g/mol |
IUPAC Name |
2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetic acid |
InChI |
InChI=1S/C104H170N22O26/c1-19-60(15)83(122-93(141)71(45-56(7)8)115-97(145)78-36-29-41-125(78)103(151)73(46-57(9)10)116-87(135)66(106)48-64-31-23-21-24-32-64)100(148)117-74(47-58(11)12)104(152)126-42-30-37-79(126)98(146)120-77(53-129)96(144)123-84(61(16)20-2)101(149)121-82(59(13)14)99(147)124-85(63(18)130)102(150)109-62(17)86(134)112-69(43-54(3)4)91(139)118-76(52-128)95(143)119-75(51-127)94(142)114-72(49-65-33-25-22-26-34-65)92(140)113-70(44-55(5)6)90(138)110-67(35-27-28-40-105)89(137)111-68(38-39-80(107)131)88(136)108-50-81(132)133/h21-26,31-34,54-63,66-79,82-85,127-130H,19-20,27-30,35-53,105-106H2,1-18H3,(H2,107,131)(H,108,136)(H,109,150)(H,110,138)(H,111,137)(H,112,134)(H,113,140)(H,114,142)(H,115,145)(H,116,135)(H,117,148)(H,118,139)(H,119,143)(H,120,146)(H,121,149)(H,122,141)(H,123,144)(H,124,147)(H,132,133)/t60-,61-,62-,63+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,82-,83-,84-,85-/m0/s1 |
InChI Key |
IUGAXNMWPHVRLW-DRJYWWFQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC4=CC=CC=C4)N |
Origin of Product |
United States |
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